molecular formula C7H11NO B039288 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde CAS No. 116679-52-8

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde

Cat. No.: B039288
CAS No.: 116679-52-8
M. Wt: 125.17 g/mol
InChI Key: RFHQKMNJPSFPSE-UHFFFAOYSA-N
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Description

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde (CAS 116679-52-8) is a versatile pyrrolidine-based aldehyde building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H11NO and a molecular weight of 125.17 g/mol, this compound features a reactive carbaldehyde group and a methylidene substituent on its pyrrolidine ring, making it a valuable scaffold for the synthesis of more complex nitrogen-containing heterocycles. This compound serves as a key precursor in the design and development of novel therapeutic agents. Research indicates that pyrrolidine derivatives are prominent structural motifs in the discovery of new alpha-glucosidase inhibitors, which are being investigated as alternative agents for the control of type 1 diabetes . The pyrrolidine core is a privileged structure in drug discovery, and functionalization at the 1- and 4- positions allows for the creation of diverse compound libraries aimed at modulating biological targets. Its application is strictly confined to laboratory research for the purpose of developing and synthesizing new chemical entities. Specifications: • CAS Number: 116679-52-8 • Molecular Formula: C7H11NO • Molecular Weight: 125.17 g/mol • SMILES: CC1CC(=C)CN1C=O • InChI Key: RFHQKMNJPSFPSE-UHFFFAOYSA-N Please Note: This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-4-methylidenepyrrolidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-3-7(2)8(4-6)5-9/h5,7H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHQKMNJPSFPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C)CN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde can lead to the formation of the pyrrolidine ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde has been explored for its pharmacological properties. Research indicates that derivatives of this compound may exhibit significant activity against various biological targets, including tropomyosin receptor kinases (Trk) involved in cancer progression .

Case Study:
A study demonstrated the synthesis of novel compounds based on 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde that showed promising results as inhibitors of certain cancer cell lines. The modifications to the core structure improved binding affinity and selectivity towards the target proteins .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles. Its ability to undergo various reactions, such as nucleophilic addition and cyclization, makes it valuable in synthetic organic chemistry.

Example Reaction:
The compound can be utilized in multicomponent reactions to form N-heterocycles, which are essential in developing pharmaceuticals and agrochemicals. The reaction conditions can be optimized for maximum yield and purity .

Material Science

Recent studies have indicated potential applications of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde in creating novel polymeric materials. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Research Findings:
A research project focused on the incorporation of this aldehyde into polyurethanes, resulting in materials with improved flexibility and strength compared to traditional formulations .

Data Tables

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryPotential drug candidates targeting Trk proteinsInhibitors with improved binding affinity
Organic SynthesisIntermediate for synthesizing heterocyclesMulticomponent reactions yielding N-heterocycles
Material ScienceEnhancements in polymeric materialsImproved mechanical properties in polyurethanes

Mechanism of Action

The mechanism of action of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

  • Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (C₁₈H₁₇F₂N₃O₄): A fused pyrrolidine-pyridazine derivative with ester (-COOCH₃), difluorophenyl, and hydroxyl groups. The ester enhances stability but reduces reactivity compared to aldehydes .
  • Pyriproxyfen (C₂₀H₁₉NO₃): A pyridine-based pesticide with ether and phenoxy substituents. Its bulky hydrophobic groups contrast with the compact aldehyde in the target compound .
  • Propoxur (C₁₁H₁₅NO₂): A carbamate insecticide with an isopropoxy phenyl group, highlighting how functional groups dictate biological activity .

Reactivity and Physicochemical Properties

Compound Molecular Weight Functional Groups Solubility Reactivity Profile
2-Methyl-4-methylenepyrrolidine-1-carbaldehyde 125.17 g/mol Aldehyde, pyrrolidine Moderate in organic solvents High (aldehyde nucleophilicity)
Patent Compound 389.34 g/mol Ester, difluorophenyl Low in water Moderate (ester stability)
Pyriproxyfen 321.37 g/mol Pyridine, ether Lipophilic Low (inert in biological systems)

Research Findings

  • The aldehyde group in the target compound enables Schiff base formation, useful in metal-organic frameworks (MOFs) or prodrug design. In contrast, ester-containing analogues (e.g., the patent compound) prioritize metabolic stability .
  • Methyl substituents on pyrrolidine rings influence steric hindrance; the methylene group in the target compound may enhance ring puckering, affecting binding affinity in biological targets .
  • Pyriproxyfen’s pyridine core and bulky substituents limit reactivity but enhance pesticidal activity via prolonged environmental retention .

Biological Activity

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde is a nitrogen-containing heterocyclic compound characterized by its pyrrolidine ring and functional aldehyde group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial properties and interactions with various biological targets. This article explores the biological activity of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde, highlighting relevant data, mechanisms of action, and comparative analyses with similar compounds.

The chemical structure of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde can be represented as follows:

C7H11NO\text{C}_7\text{H}_{11}\text{N}\text{O}

The compound can be synthesized through various methods, typically involving the cyclization of suitable precursors. Common synthetic routes include the reaction of amines with aldehydes under controlled conditions, often utilizing catalysts to enhance yields and minimize by-products.

Antimicrobial Properties

Research indicates that 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde exhibits significant antimicrobial activity. The aldehyde group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on microbial proteins. This interaction can disrupt essential cellular processes, leading to cell death or inhibition of growth.

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against various bacterial strains demonstrated that it has a minimum inhibitory concentration (MIC) ranging from 16 to 64 mg/L against Staphylococcus aureus and other Gram-positive bacteria. The results suggest that the compound can effectively inhibit biofilm formation, which is critical in treating persistent infections .

Bacterial Strain MIC (mg/L) MBC (mg/L)
Staphylococcus aureus1664
Escherichia coli32128
Pseudomonas aeruginosa64256

The mechanism of action for 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde involves its ability to interact with cellular components through covalent modifications. The aldehyde group can react with amino acids in proteins, particularly those containing nucleophilic side chains such as cysteine and lysine. This modification can alter protein function, impacting various metabolic pathways and leading to antimicrobial effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde, it is useful to compare it with structurally similar compounds:

Compound Structure Biological Activity
PyrrolidineBasic pyrrolidine structureLimited biological activity
4-MethylpyridineMethyl group on pyridineAntimicrobial but less reactive than aldehydes
ProlinolHydroxylated derivative of pyrrolidineExhibits some antimicrobial properties

The presence of both a methylene group and an aldehyde group in 2-Methyl-4-methylenepyrrolidine-1-carbaldehyde enhances its reactivity compared to these similar compounds, providing distinct advantages in biological applications.

Applications in Research

2-Methyl-4-methylenepyrrolidine-1-carbaldehyde serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique reactivity profile allows for the development of novel therapeutic agents targeting bacterial infections and potentially other diseases influenced by protein modifications.

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